1-Octyl-2,3-dimethylimidazolium tetrafluoroborate
Overview
Description
1-Octyl-2,3-dimethylimidazolium tetrafluoroborate is an ionic liquid with the molecular formula C13H25BF4N2 and a molecular weight of 296.16 g/mol . This compound is part of the imidazolium-based ionic liquids family, which are known for their unique properties such as low volatility, high thermal stability, and excellent solvation abilities . These characteristics make them suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Octyl-2,3-dimethylimidazolium tetrafluoroborate can be synthesized through a multi-step process. The synthesis typically begins with the alkylation of 2,3-dimethylimidazole with octyl bromide to form 1-octyl-2,3-dimethylimidazolium bromide. This intermediate is then subjected to an anion exchange reaction with sodium tetrafluoroborate to yield the final product .
Reaction Conditions:
-
Step 1: Alkylation
- Reagents: 2,3-dimethylimidazole, octyl bromide
- Solvent: Acetonitrile
- Temperature: Reflux conditions
- Duration: Several hours
-
Step 2: Anion Exchange
- Reagents: 1-octyl-2,3-dimethylimidazolium bromide, sodium tetrafluoroborate
- Solvent: Water
- Temperature: Room temperature
- Duration: Stirring for several hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
1-Octyl-2,3-dimethylimidazolium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed oxidation pathways are less commonly studied.
Reduction: Reduction reactions are less typical for this ionic liquid.
Substitution: The imidazolium ring can undergo nucleophilic substitution reactions, particularly at the C2 position.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as halides or alkoxides in polar solvents.
Major Products:
- The products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazolium salts .
Scientific Research Applications
1-Octyl-2,3-dimethylimidazolium tetrafluoroborate has a wide range of applications in scientific research:
Biology: Investigated for its potential use in enzyme catalysis and as a medium for biocatalytic processes.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in electrochemical applications, such as electrolytes in batteries and supercapacitors.
Mechanism of Action
The mechanism of action of 1-octyl-2,3-dimethylimidazolium tetrafluoroborate involves its interaction with molecular targets through ionic interactions and hydrogen bonding. The imidazolium cation can interact with various substrates, facilitating catalytic processes and enhancing reaction rates . The tetrafluoroborate anion contributes to the compound’s stability and solvation properties .
Comparison with Similar Compounds
1-Octyl-2,3-dimethylimidazolium tetrafluoroborate can be compared with other imidazolium-based ionic liquids, such as:
- 1-Butyl-2,3-dimethylimidazolium tetrafluoroborate
- 1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate
- 1-Methyl-3-octylimidazolium tetrafluoroborate
Uniqueness:
Properties
IUPAC Name |
1,2-dimethyl-3-octylimidazol-1-ium;tetrafluoroborate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N2.BF4/c1-4-5-6-7-8-9-10-15-12-11-14(3)13(15)2;2-1(3,4)5/h11-12H,4-10H2,1-3H3;/q+1;-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWXROJUTIFXES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCCCCCCN1C=C[N+](=C1C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25BF4N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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